Structural and Pharmacophoric Differentiation from the 2-Amino-3-methyl-N-phenylbenzamide Isomer
The target compound (2-methyl-3-amino substitution) is a regioisomer of 2-amino-3-methyl-N-phenylbenzamide (CAS 293737-97-0). In the absence of direct biological comparison data, the fundamental structural distinction is that the methyl and amino groups are swapped on the benzoyl ring [1]. This alters the electronic and steric properties of the aromatic ring, which is a key pharmacophoric determinant in benzamide-based enzyme inhibitors [2]. Any scientist considering substitution must treat these as non-equivalent entities.
| Evidence Dimension | Structural identity (substitution pattern) |
|---|---|
| Target Compound Data | 2-methyl-3-amino-N-phenylbenzamide |
| Comparator Or Baseline | 2-amino-3-methyl-N-phenylbenzamide (CAS 293737-97-0) |
| Quantified Difference | Regioisomeric; amino and methyl positions are exchanged on the benzoyl ring |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry |
Why This Matters
In target-based drug discovery, regioisomerism frequently leads to orders-of-magnitude differences in binding affinity, making experimental validation essential before any procurement substitution.
- [1] PubChem. 3-amino-2-methyl-N-phenylbenzamide. PubChem CID 16774283. Accessed 2026-04-26. View Source
- [2] Silverman RB, Wang H, Khanfar M, Kazantsev AG. Benzamide compounds and related methods of use. US Patent 9,890,117, 2018. View Source
